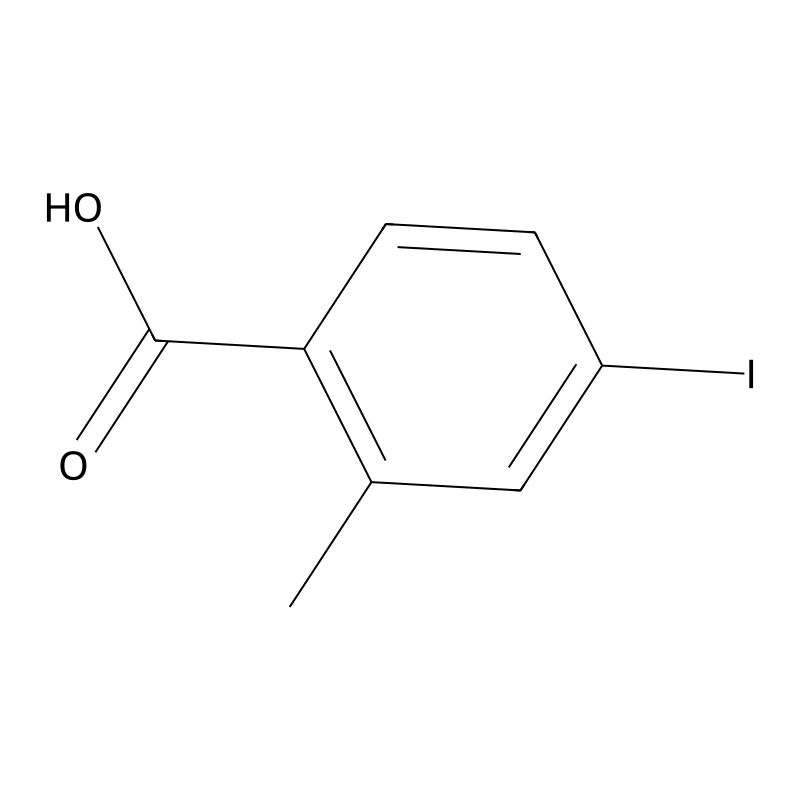

4-Iodo-2-methylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Medicinal Chemistry

Specific Scientific Field: The specific scientific field for this application is Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application: 4-Iodo-2-methylbenzoic acid is used as an inhibitor of 15-PGDH (15-hydroxyprostaglandin dehydrogenase), a key enzyme in the prostaglandin degradation pathway . By inhibiting this enzyme, it can help to prevent and treat 15-PGDH-related diseases .

Thorough Summary of the Results or Outcomes Obtained: The outcomes of using 4-Iodo-2-methylbenzoic acid as a 15-PGDH inhibitor can potentially include the prevention and treatment of 15-PGDH-related diseases, such as fibrosis, inflammation, cardiovascular disease, wounds, and auto-immune diseases .

4-Iodo-2-methylbenzoic acid, with the molecular formula C₈H₇IO₂ and a molecular weight of 262.04 g/mol, is an aromatic carboxylic acid. It features an iodo substituent at the para position relative to the carboxylic acid group on a methyl-substituted benzoic acid framework . This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

Currently, there is no documented information regarding a specific mechanism of action for 4-Iodo-2-methylbenzoic acid in biological systems.

As with most organic compounds, it is advisable to handle 4-iodo-2-methylbenzoic acid with proper safety precautions. Specific data on its toxicity is not available, but potential hazards include:

- Skin and eye irritation due to its acidic nature.

- Possible respiratory irritation if inhaled.

- Esterification: It can react with alcohols to form esters, which are useful in various applications.

- Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under suitable conditions.

- Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, making it a versatile intermediate in organic synthesis.

The synthesis of 4-Iodo-2-methylbenzoic acid typically involves iodination of 2-methylbenzoic acid. Several methods have been documented:

- Iodination Reaction: This can be performed using iodine or iodinating agents under controlled conditions (temperature: 50 to 200 °C) to achieve high yields while minimizing side reactions .

- Multi-step Synthesis: Involves initial formation of intermediates followed by further reactions to yield the final product. For example, one method utilizes aluminum chloride and subsequent treatment with dioxane and sodium bromite.

4-Iodo-2-methylbenzoic acid has diverse applications:

- Chemical Intermediate: Used in the synthesis of pharmaceuticals and agrochemicals.

- Biochemical Research: Employed in proteomics and other biochemical assays due to its reactive functional groups .

- Material Science: Potential use in developing new materials due to its unique chemical properties.

Several compounds share structural similarities with 4-Iodo-2-methylbenzoic acid. Here are some notable examples:

| Compound Name | Structure Overview | Unique Features |

|---|---|---|

| 2-Methylbenzoic Acid | Methyl group at position 2 | Lacks halogen substituent; simpler structure |

| 5-Iodo-2-methylbenzoic Acid | Iodine at position 5 | Different iodination position alters reactivity |

| Methyl 4-iodo-2-methylbenzoate | Ester derivative of 4-Iodo-2-methylbenzoic acid | More lipophilic; used in different synthetic pathways |

Each of these compounds exhibits unique reactivity profiles due to differences in substitution patterns, which can significantly impact their chemical behavior and applications.